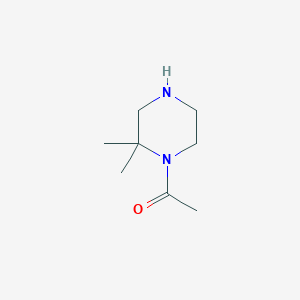
6-(Difluoromethyl)nicotinic acid
Übersicht
Beschreibung
6-(Difluoromethyl)nicotinic Acid (CAS# 913091-98-2) is a useful research chemical . It is also known as 6-(difluoromethyl)-3-pyridinecarboxylic acid .
Synthesis Analysis
The synthesis of difluoromethyl compounds has been a field of research that has benefited from the invention of multiple difluoromethylation reagents . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C(sp2)–H bond has also been accomplished through Minisci-type radical chemistry .Molecular Structure Analysis
The molecular formula of this compound is C7H5F2NO2 . The molecular weight is 173.12 . The canonical SMILES structure is C1=CC(=NC=C1C(=O)O)C(F)F .Chemical Reactions Analysis
The pathway for the synthesis of difluoromethyl compounds begins with the conversion of 4-bromo-6-fluoronicotinic acid to nicotinamide . The fluoride was subsequently displaced by an SNAr reaction mediated via potassium carbonate with pyrrolidine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 173.12 and a molecular formula of C7H5F2NO2 . The compound has a LogP of 1.71740 .Wissenschaftliche Forschungsanwendungen
6-(Difluoromethyl)nicotinic acid has been studied for its potential applications in scientific research. It has been used as a fluorescent probe for the detection of nitric oxide (NO) in biological systems, as well as for the detection of nitric oxide-releasing compounds. This compound has also been used to study the effects of NO on cell signaling pathways, and to investigate the role of NO in the regulation of cell metabolism. Additionally, this compound has been used to study the role of NO in the regulation of gene expression, as well as to study the role of NO in the regulation of cell proliferation and differentiation.
Wirkmechanismus
Target of Action
6-(Difluoromethyl)nicotinic acid, as a derivative of nicotinic acid, is likely to interact with the same primary targets as its parent compound. Nicotinic acid, also known as niacin or vitamin B3, acts as a precursor to the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP). These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .
Mode of Action
Nicotinic acid is metabolized to NAD via the Preiss–Handler pathway . The difluoromethyl group may be considered as a ‘lipophilic hydroxyl’ due to its hydrogen bond donor and acceptor properties , which could potentially influence the interaction with its targets.
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be similar to those affected by nicotinic acid. Nicotinic acid is involved in the metabolism of niacin, which plays a vital role in maintaining efficient cellular function . It is also involved in the hybrid nicotine-degrading pathway, where some metabolites are hydroxylated in the pyridine ring or modified in the side chain with active groups .
Pharmacokinetics
The difluoromethyl group is known to increase the lipophilicity of compounds , which could potentially enhance the bioavailability of this compound.
Result of Action
Nicotinic acid plays a vital role in maintaining efficient cellular function, and further study of its effects on various physiological processes may lead to new discoveries .
Vorteile Und Einschränkungen Für Laborexperimente
The use of 6-(Difluoromethyl)nicotinic acid in lab experiments has several advantages. For example, this compound is a non-toxic compound that is easy to synthesize and store. Additionally, this compound can be used to detect NO in a wide range of biological systems, including in cells, tissues, and organs. However, there are some limitations to the use of this compound in lab experiments. For example, this compound is not specific for NO, and can be activated by other reactive oxygen species, such as hydrogen peroxide. Additionally, this compound is not very sensitive, and may not be able to detect low levels of NO.
Zukünftige Richtungen
There are several potential future directions for the use of 6-(Difluoromethyl)nicotinic acid in scientific research. For example, this compound could be used to study the effects of NO on various diseases, such as cancer and cardiovascular disease. Additionally, this compound could be used to study the effects of NO on the development and progression of neurological diseases, such as Alzheimer’s disease and Parkinson’s disease. Furthermore, this compound could be used to study the effects of NO on the aging process. Finally, this compound could be used to develop new therapeutic agents that target NO-related pathways in the body.
Safety and Hazards
Eigenschaften
IUPAC Name |
6-(difluoromethyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO2/c8-6(9)5-2-1-4(3-10-5)7(11)12/h1-3,6H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRYYIHGIWKUSPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20717845 | |
| Record name | 6-(Difluoromethyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20717845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
913091-98-2 | |
| Record name | 6-(Difluoromethyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20717845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(difluoromethyl)pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(4-methylcyclohexyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1466217.png)




![Methyl[(3-methylcyclobutyl)methyl]amine](/img/structure/B1466222.png)

![2-Chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1466224.png)





![2-(3,3,3-Trifluoropropyl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1466238.png)